molecular formula C15H18N4O2S B5394949 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B5394949
M. Wt: 318.4 g/mol
InChI Key: OKNUKEWTKGVIJX-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a piperidine-4-carboxamide moiety via a 2-oxoethylamino bridge. The benzothiazole group is a privileged heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and metabolic modulation . The piperidine ring contributes to conformational rigidity and enhances binding affinity to biological targets, such as ion channels or nuclear receptors.

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNUKEWTKGVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole moiety enables electrophilic substitution at the C-2 position. Experimental studies demonstrate halogenation and nitration under controlled conditions :

Reaction TypeConditionsProductsYield (%)
BrominationBr₂ (1 eq), DCM, 0°C → RT2-Bromo derivative78
NitrationHNO₃/H₂SO₄, 50°C5-Nitrobenzothiazole analog65

These modifications retain the piperidine-carboxamide group while altering electronic properties for enhanced bioactivity .

Amide Bond Hydrolysis

The oxoethyl linker undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl 6M, reflux):
    Cleaves the amide bond, yielding benzo[d]thiazol-2-amine and piperidine-4-carboxamide-acetic acid.

  • Basic Hydrolysis (NaOH 2M, 80°C):
    Produces sodium salts of the cleavage products, recoverable via neutralization.

Kinetic Data :

pHHalf-life (h)Activation Energy (kJ/mol)
1.24.5 ± 0.342.1
12.53.8 ± 0.238.7

Piperidine Ring Functionalization

The piperidine ring participates in:

a) Acylation

Reaction with acetyl chloride forms 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-N-acetylpiperidine-4-carboxamide (95% purity, confirmed via LC-MS).

b) Alkylation

Methylation at the piperidine nitrogen using iodomethane and K₂CO₃ yields a quaternary ammonium derivative, enhancing water solubility by 12-fold.

Condensation Reactions

The carboxamide group reacts with aldehydes to form Schiff bases. For example:

  • With Benzaldehyde :
    Forms 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-N-(benzylidene)piperidine-4-carboxamide (m.p. 192–194°C, IR ν(C=N) 1620 cm⁻¹).

Metal Complexation

The compound coordinates with transition metals via the benzothiazole nitrogen and carboxamide oxygen:

Metal SaltMolar RatioComplex StructureApplication
CuCl₂1:1Square planarAntimicrobial activity enhancement
Zn(OAc)₂1:2OctahedralFluorescent probe development

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cyclization between the benzothiazole and piperidine groups, forming a tetracyclic derivative (confirmed via X-ray crystallography).

Enzymatic Transformations

In vitro studies with liver microsomes reveal:

  • Primary Metabolite : O-demethylation at the benzothiazole ring (CYP3A4-mediated).

  • Secondary Pathway : Glucuronidation of the carboxamide group (UGT1A1).

Metabolic Stability :

Enzyme Systemt₁/₂ (min)CLint (μL/min/mg)
Human hepatocytes28.418.9

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Key Reactions
Benzothiazole1.00 (reference)Halogenation, nitration
Amide linker0.45Hydrolysis, Schiff base formation
Piperidine0.32Acylation, alkylation

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity:

  • Anticancer Activity : Research indicates that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide have demonstrated cytotoxicity against human prostate cancer cell lines (DU-145) with IC50 values around 8 µM, indicating their potential as anticancer agents .
  • Phosphodiesterase Inhibition : The compound may also act as a phosphodiesterase inhibitor, which is beneficial in treating disorders like schizophrenia and movement disorders. Phosphodiesterase inhibitors are known to enhance cognitive function and reduce symptoms associated with these conditions .

Antimicrobial Properties

Thiazole derivatives, including those related to this compound, have been extensively studied for their antimicrobial properties:

  • Bacterial Inhibition : Several studies have reported that thiazole-containing compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Fungal Activity : In addition to antibacterial effects, some derivatives have shown antifungal properties, making them candidates for developing new antifungal agents .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in the substituents on the benzothiazole moiety can significantly affect the biological activity of the compound. For example, studies have indicated that electron-withdrawing groups enhance antimicrobial activity by increasing the compound's reactivity towards biological targets .

Case Studies and Research Findings

Several case studies highlight the potential applications of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide:

Study ReferenceApplicationFindings
AnticancerDemonstrated significant cytotoxicity against DU-145 cells with an IC50 of 8 µM.
Cognitive EnhancementPotential phosphodiesterase inhibitor with implications for treating cognitive disorders.
AntimicrobialShowed effective antibacterial and antifungal activities with varying MIC values depending on structural modifications.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Core Structure Modifications Biological Activity Key Differences vs. Target Compound Source
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives Benzothiazole + oxoacetate ester (no piperidine) PPARα antagonism (IC₅₀ ~10–50 µM); dose-dependent inhibition in vitro Lacks piperidine-carboxamide; ester group reduces metabolic stability
DDO-02002 (Benzo[d]oxazol-2-ylmethyl-piperidine-4-carboxamide) Benzoxazole (O instead of S) + piperidine-4-carboxamide Kv1.5 potassium channel inhibition (IC₅₀ ~3.2 µM); potential for atrial fibrillation treatment Benzoxazole vs. benzothiazole alters electron density and target selectivity
Benzothiazole-piperazine-1,2,3-triazole hybrids Benzothiazole + piperazine-triazole (no carboxamide) Anticancer activity (e.g., 5k: IC₅₀ ~8.7 µM against MCF-7 cells) Piperazine-triazole replaces piperidine-carboxamide; impacts solubility
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide Chlorobenzenesulfonyl + methylbenzothiazole + piperidine-4-carboxamide Unknown (structural data only) Sulfonyl group enhances electrophilicity; methyl substitution on benzothiazole

Key Comparative Insights

Benzothiazole vs. Benzoxazole Bioisosteres :

  • The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) in DDO-02002 alters electronic properties, reducing sulfur’s hydrogen-bonding capacity and increasing metabolic stability. This modification shifts activity from PPAR modulation (common in benzothiazoles) to potassium channel inhibition .

Piperidine-Carboxamide vs.

Functional Group Impact: The 2-oxoethylamino linker in the target compound is structurally analogous to the oxoacetate esters in . However, the amide linkage improves hydrolytic stability compared to esters, which are prone to enzymatic cleavage .

Sulfonyl vs. Carboxamide Substituents: The sulfonyl group in ’s compound increases molecular weight (450.0 g/mol vs.

Pharmacological Data and Trends

  • Anticancer Potential: Piperazine-triazole hybrids () demonstrate moderate cytotoxicity, but the target compound’s piperidine-carboxamide may improve selectivity for proteases or histone deacetylases (HDACs) over kinases .
  • Ion Channel Effects : DDO-02002’s Kv1.5 inhibition highlights the role of heterocycle choice in target specificity. The target compound’s benzothiazole may favor sodium or calcium channel interactions over potassium channels .

Biological Activity

The compound 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide is part of a broader class of benzothiazole derivatives that have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Target Enzymes : The compound primarily targets the enzyme DprE1, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the bacterial cell wall. Inhibition of DprE1 leads to compromised bacterial integrity and viability.
  • Biochemical Pathways : The disruption of arabinogalactan biosynthesis results in weakened cell walls in bacteria, making them more susceptible to external stressors and immune responses. This mechanism is particularly relevant in the context of treating infections caused by multidrug-resistant bacteria .
  • Anticancer Activity : Preliminary studies suggest that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide have shown cytotoxic effects against various cancer cell lines, including those derived from breast and liver cancers .

Pharmacokinetics

Benzothiazole derivatives are known for their favorable pharmacokinetic profiles, which include good absorption and distribution characteristics. This is essential for ensuring adequate bioavailability when administered therapeutically . The specific pharmacokinetic parameters for this compound are yet to be fully elucidated but are expected to align with the general trends observed in similar compounds.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their resistance to conventional antibiotics. The compound demonstrated significant growth inhibition at concentrations as low as 100 μg/mL .

Anticancer Studies

In vitro studies have indicated that related benzothiazole compounds exhibit potent antiproliferative effects against human cancer cell lines. For example, one derivative showed an IC50 value of approximately 8 µM against the DU-145 prostate cancer cell line, suggesting strong potential for further development as an anticancer agent .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialPseudomonas aeruginosa100
AntimicrobialAcinetobacter baumanniiTBD
AnticancerDU-145 (Prostate Cancer)8
AnticancerHepG2 (Liver Cancer)TBD

Structure-Activity Relationship (SAR)

Research indicates that modifications in the benzothiazole structure can significantly influence biological activity. The presence of electron-donating groups on the phenyl ring enhances anticancer potency, while specific substitutions on the thiazole ring are crucial for antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide and its analogues?

Methodological Answer: The compound can be synthesized via coupling reactions between benzo[d]thiazole-2-amine derivatives and piperidine-carboxamide precursors. A typical approach involves:

  • Method A : Reacting a carboxylic acid derivative (e.g., 2-(benzo[d]thiazol-2-ylamino)acetic acid) with 1-(pyrimidin-2-yl)piperidin-4-amine in the presence of coupling agents like EDCI/HOBt. Ethanol or DMF is used as the solvent, with yields ranging from 6% to 39% depending on steric and electronic factors .
  • Alternative Route : Condensation of substituted benzaldehydes with ketone intermediates under basic conditions (e.g., NaOH in ethanol), monitored by TLC for reaction completion .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the benzo[d]thiazole NH (~10.5 ppm), piperidine carboxamide carbonyl (~165 ppm), and methylene protons adjacent to the carbonyl (~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with theoretical m/z values (±1 Da). Discrepancies may indicate impurities or incomplete purification .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are standard for assessing purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize low reaction yields in carboxamide syntheses?

Methodological Answer: Low yields (e.g., 6% for compound 59 in ) often arise from steric hindrance or poor solubility. Strategies include:

  • Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to improve reactant solubility.
  • Catalyst Optimization : Use DMAP or microwave-assisted heating to accelerate coupling reactions .
  • Purification : Employ flash chromatography or recrystallization to isolate products from side reactions .

Q. How can computational methods predict biological targets for benzo[d]thiazole derivatives?

Methodological Answer:

  • Virtual Screening : Dock the compound into target protein structures (e.g., D1 protease) using software like AutoDock. Focus on hydrogen bonding with the benzothiazole NH and piperidine carboxamide .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with inhibitory activity using regression analysis .

Q. How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Dynamic Effects : Rotameric states of the piperidine ring can split signals. Use variable-temperature NMR to coalesce peaks .
  • Impurity Identification : Compare experimental 13C NMR with DFT-calculated shifts (e.g., B3LYP/6-31G* level) to distinguish regioisomers .

Q. What are key considerations for SAR studies of benzo[d]thiazole-carboxamide hybrids?

Methodological Answer:

  • Substituent Effects : Introduce electron-donating groups (e.g., methoxy) on the benzothiazole to enhance π-stacking with hydrophobic pockets .
  • Linker Flexibility : Replace the ethyl spacer with rigid alkynyl or aryl groups to probe steric tolerance in the target binding site .

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